molecular formula C8H10BFO3 B1441402 6-Fluoro-2-methoxy-3-methylphenylboronic acid CAS No. 1451391-96-0

6-Fluoro-2-methoxy-3-methylphenylboronic acid

Cat. No.: B1441402
CAS No.: 1451391-96-0
M. Wt: 183.97 g/mol
InChI Key: VAUASHASYSIIIE-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxy-3-methylphenylboronic acid is an organic compound with the molecular formula C8H10BFO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Fluoro-2-methoxy-3-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules . Additionally, this compound can interact with enzymes and proteins that contain serine or threonine residues, forming reversible covalent bonds with the hydroxyl groups of these amino acids. This interaction can modulate the activity of these enzymes and proteins, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling molecules and modulating their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling events . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can inhibit or activate enzymes by altering their conformation and activity . Furthermore, this compound can bind to DNA and RNA molecules, affecting gene expression and protein synthesis. The compound’s ability to modulate enzyme activity and gene expression makes it a powerful tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the compound’s ability to form covalent bonds with critical biomolecules, disrupting their normal function.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit or activate enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit glycolytic enzymes, reducing the rate of glycolysis and altering cellular energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells . Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through interactions with targeting signals on proteins . These interactions can affect the activity and function of this compound, influencing its role in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methoxy-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-fluoro-2-methoxy-3-methylphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methoxy-3-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium hydroxide, used to facilitate various reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

6-Fluoro-2-methoxy-3-methylphenylboronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and electronic materials.

    Biological Studies: Used in the study of enzyme inhibitors and other biologically relevant molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
  • 2-Fluoro-3-methoxyphenylboronic acid
  • 2-Fluoro-6-methoxyphenylboronic acid

Uniqueness

6-Fluoro-2-methoxy-3-methylphenylboronic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both a fluorine atom and a methoxy group on the phenyl ring can affect the electronic properties of the molecule, making it distinct from other boronic acids with different substituents.

Properties

IUPAC Name

(6-fluoro-2-methoxy-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-4-6(10)7(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUASHASYSIIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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